5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
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Overview
Description
5,6-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinoxaline moiety, contributes to its wide range of applications in medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the parent compound .
Scientific Research Applications
5,6-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes . This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include DNA and various enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar core structure but may have different substituents.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Contains a thiol group, which can enhance its biological activity.
Pyrimido-quinoxaline: An isostere with similar biological properties.
Uniqueness: 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . Its ability to intercalate DNA and inhibit cell proliferation makes it a promising candidate for anticancer drug development .
Properties
CAS No. |
90042-26-5 |
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Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5,6-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C11H10N4O2/c1-6-4-3-5-7-8(6)14(2)10(16)9-12-13-11(17)15(7)9/h3-5H,1-2H3,(H,13,17) |
InChI Key |
XVBNZFCOYSMFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N3C(=NNC3=O)C(=O)N2C |
Origin of Product |
United States |
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